Furo[3,2-d]pyrimidine-2,4-diol
Overview
Description
Furo[3,2-d]pyrimidine-2,4-diol is a heterocyclic compound that belongs to the class of fused pyrimidines. It is characterized by a furan ring fused to a pyrimidine ring, with hydroxyl groups at the 2 and 4 positions. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
Furo[3,2-d]pyrimidine-2,4-diol is a compound that has shown significant potential in the field of medicinal chemistry . The primary targets of this compound are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
The mode of action of this compound involves its interaction with protein kinases . By inhibiting these enzymes, this compound can control cellular signaling processes, thereby influencing cell growth and metabolism .
Biochemical Pathways
This compound affects the biochemical pathways associated with protein kinases . By inhibiting these enzymes, it can disrupt the normal signaling processes within cells, leading to changes in cell growth, differentiation, and metabolism .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibition of protein kinases . This can lead to changes in cell growth, differentiation, and metabolism . In addition, this compound has shown promising anticancer activity, suggesting that it may have potential as a therapeutic agent .
Biochemical Analysis
Biochemical Properties
Furo[3,2-d]pyrimidine-2,4-diol and its derivatives have shown promising anticancer activity by inhibiting protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Cellular Effects
This compound derivatives have demonstrated potent anti-proliferative activity against various cell lines . They exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases .
Molecular Mechanism
The molecular mechanism of this compound involves inhibiting protein kinases . For instance, a derivative of this compound exhibited selective and potent inhibitory activity against GSK-3b, a protein kinase .
Metabolic Pathways
Pyrimidine derivatives are known to play vital roles in various biological procedures and in cancer pathogenesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furo[3,2-d]pyrimidine-2,4-diol typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 3-amino-5-phenylfuran-2-carboxylate with thiourea, followed by cyclization to form the furo[3,2-d]pyrimidine core . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
Furo[3,2-d]pyrimidine-2,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation.
Major Products
The major products formed from these reactions include various substituted furo[3,2-d]pyrimidine derivatives, which can exhibit different biological activities.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Industry: Potential use as a precursor for the synthesis of herbicides and other agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrido[2,3-d]pyrimidine
- Quinazoline
- Furo[2,3-d]pyrimidine
Uniqueness
Furo[3,2-d]pyrimidine-2,4-diol is unique due to its specific substitution pattern and the presence of hydroxyl groups at the 2 and 4 positions. This structural feature contributes to its distinct biological activities and makes it a valuable scaffold for the development of new therapeutic agents .
Properties
IUPAC Name |
1H-furo[3,2-d]pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O3/c9-5-4-3(1-2-11-4)7-6(10)8-5/h1-2H,(H2,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEICIOHAOMRQDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C1NC(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60468642 | |
Record name | Furo[3,2-d]pyrimidine-2,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60468642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
956034-06-3 | |
Record name | Furo[3,2-d]pyrimidine-2,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60468642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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